molecular formula C20H14ClN3O B8811760 (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol

Cat. No. B8811760
M. Wt: 347.8 g/mol
InChI Key: FDRODISLZBQQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol is a useful research compound. Its molecular formula is C20H14ClN3O and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

(3-chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methanol

InChI

InChI=1S/C20H14ClN3O/c21-20-18(22-10-11-23-20)19(25)15-7-6-14-8-9-16(24-17(14)12-15)13-4-2-1-3-5-13/h1-12,19,25H

InChI Key

FDRODISLZBQQCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(C4=NC=CN=C4Cl)O)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (0.820 mL, 0.686 g, 4.86 mmol) in dry THF (15 mL), cooled by CO2(s)/acetone, is added nBuLi (2.5M in hexanes; 1.95 mL, 4.88 mmol). The cooling bath is replaced with an ice/water bath for 15 min, and then the solution is re-cooled to −78° C. After 5 min, a solution of 2-chloropyrazine (0.370 mL, 0.475 g, 4.14 mmol) in THF (0.5 mL) is added. 25 min later, a solution of 2-phenylquinoline-7-carbaldehyde (890 mg, 3.82 mmol) in dry THF (7 mL) is added slowly over 5 min from a syringe which is then rinsed with THF (1 mL), and the mixture is stirred at −78° C. for 2 h and then warmed up to 0° C. for 0.5 h. The reaction is quenched by adding citric acid (0.25M aqueous solution). The mixture is extracted with EtOAc (4×30 mL), and the combined EtOAc extracts are washed with water, sodium bicarb solution, and brine and dried over MgSO4. The crude material is chromatographed on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with CH2Cl2 (4×50 mL, then 1-16)→2% EtOAc in CH2Cl2 (17-30)→5% (31-59)→7% (60-85)-10% (86-110)] to obtain the title compound as an off-white foam. 1H NMR (CDCl3, 400 MHz) δ 4.80 (d, J=7.6 Hz, 1H), 6.25 (d, J=7.6 Hz, 1H), 7.43-7.56 (m, 3H), 7.58 (dd, J=1.8, 8.2 Hz, 1H), 7.83 (d, J=8.4 Hz, 1H), 7.87 (d, J=8.4 Hz, 1H), 8.06 (brs, 1H), 8.10-8.15 (m, 2H), 8.20 (d, J=8.4 Hz, 1H), 8.41 (d, J=2.4 Hz, 1H), 8.62 (d, J=2.4 Hz, 1H). MS (ES+): m/z 348.0/350.0 (100/37) [MH+]. HPLC: tR=3.3 min (MicromassZQ, polar—5 min).
Quantity
0.82 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
890 mg
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

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